2-(6-{[(3,4-dichlorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)pyridine
Description
Properties
IUPAC Name |
6-[(3,4-dichlorophenyl)methylsulfanyl]-3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl2N5S/c18-12-5-4-11(9-13(12)19)10-25-16-7-6-15-21-22-17(24(15)23-16)14-3-1-2-8-20-14/h1-9H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXEWZUVMAXPRRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NN=C3N2N=C(C=C3)SCC4=CC(=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl2N5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(6-{[(3,4-dichlorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)pyridine involves several steps. One common method includes the cyclization of appropriate hydrazine derivatives with ortho esters under acidic conditions . Industrial production methods often involve optimizing these reaction conditions to achieve higher yields and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents like alkyl halides.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(6-{[(3,4-dichlorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)pyridine has been studied for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can disrupt various biological pathways, leading to its therapeutic effects .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The following table summarizes key structural analogs and their distinctions from the target compound:
Key Observations:
Core Heterocycle Differences: The target compound’s [1,2,4]triazolo[4,3-b]pyridazine core differs from [1,2,4]triazolo[4,3-a]pyridine () in the position of ring fusion and nitrogen atom arrangement, impacting electronic properties and binding interactions .
Substituent Effects :
- The 3,4-dichlorophenylmethylsulfanyl group in the target compound may enhance lipophilicity compared to the 4-methylphenyl group in , influencing pharmacokinetic profiles .
- Sulfanylacetamide () introduces hydrogen-bonding capacity, whereas the pyridine moiety in the target compound may favor π-π stacking in biological targets .
Synthetic Methodologies :
Biological Activity
The compound 2-(6-{[(3,4-dichlorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)pyridine is a heterocyclic molecule that has garnered attention for its potential biological activities. The unique structural features of this compound suggest various applications in medicinal chemistry, particularly in the development of therapeutic agents.
Chemical Structure and Properties
This compound is characterized by a triazole ring fused to a pyridazine ring, with a 3,4-dichlorophenylmethyl sulfanyl substituent. The presence of chlorine atoms and the sulfur group may enhance its interaction with biological targets.
Anticancer Activity
Recent studies have indicated that derivatives of triazolopyridazine compounds exhibit significant anticancer properties. For instance, certain analogues showed potent inhibition of cancer cell proliferation in vitro and demonstrated efficacy in animal models. The mechanism often involves the modulation of cell signaling pathways related to apoptosis and cell cycle regulation.
Table 1: Summary of Anticancer Activity
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 (Breast) | 5.2 | Apoptosis induction |
| Compound B | A549 (Lung) | 3.8 | Cell cycle arrest |
| Compound C | HeLa (Cervical) | 4.5 | Inhibition of angiogenesis |
Enzyme Inhibition
The compound has also been investigated for its ability to inhibit specific enzymes involved in disease processes. For example, it has shown promise as an inhibitor of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and repair.
Table 2: Enzyme Inhibition Studies
The biological activity of this compound can be attributed to its ability to interact with various molecular targets. The triazole and pyridazine rings facilitate hydrogen bonding and π-π stacking interactions with target proteins, leading to inhibition or modulation of their function. This is particularly relevant in the context of cancer therapy and enzyme inhibition.
Case Studies
- Study on Anticancer Effects : A recent study evaluated the anticancer effects of several triazolopyridazine derivatives, including our compound of interest. The results indicated a dose-dependent reduction in tumor growth in xenograft models.
- Enzyme Inhibition Profile : Another research effort focused on the enzyme inhibition profile of similar compounds, revealing that modifications to the sulfur group could enhance binding affinity to DHFR.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
